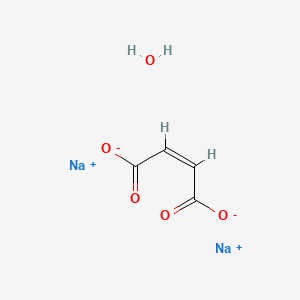

Sodium maleate hydrate

CAS No.: 53172-74-0

Cat. No.: VC3791255

Molecular Formula: C4H6Na2O6

Molecular Weight: 196.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53172-74-0 |

|---|---|

| Molecular Formula | C4H6Na2O6 |

| Molecular Weight | 196.07 g/mol |

| IUPAC Name | disodium;(Z)-but-2-enedioate;dihydrate |

| Standard InChI | InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;; |

| Standard InChI Key | IBVHJKDBSOUFSS-SQDRRJMKSA-L |

| Isomeric SMILES | C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Na+].[Na+] |

| SMILES | C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

| Canonical SMILES | C(=CC(=O)[O-])C(=O)[O-].O.O.[Na+].[Na+] |

Introduction

Synthesis and Preparation

Chemical Synthesis

Sodium maleate hydrate is synthesized via the neutralization of maleic acid (C₄H₄O₄) with sodium hydroxide (NaOH) in an aqueous medium:

Industrial production involves optimizing reaction conditions (e.g., temperature control at 60–80°C) to achieve yields exceeding 90%. The product is precipitated by cooling, followed by filtration and drying to obtain crystalline hydrates .

Alternative Routes

Maleic anhydride hydrolysis followed by sodium hydroxide neutralization is another industrial method:

This route is favored for scalability and cost-effectiveness.

Physical and Chemical Properties

Structural Characteristics

X-ray crystallography reveals that sodium maleate hydrate forms triclinic crystals with a unit cell volume of 406.9 ų. The maleate anion adopts a planar configuration, stabilized by intramolecular hydrogen bonds between carboxylate oxygen atoms (O···O distance: 2.42 Å) . Hydration water molecules occupy interstitial sites, forming a hydrogen-bonded network .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.04 (anhydrous) | |

| Solubility in Water | Freely soluble (>500 g/L) | |

| Crystal System | Triclinic | |

| Density | 1.263 g/cm³ |

Spectroscopic Data

²³Na NMR spectroscopy shows a quadrupole coupling constant (QCC) of 0.77 MHz, indicating a moderate electric field gradient at the sodium nucleus . IR spectra exhibit characteristic carboxylate stretches at 1,560 cm⁻¹ (asymmetric) and 1,410 cm⁻¹ (symmetric) .

Chemical Reactivity

Oxidation and Reduction

-

Oxidation: Reacts with KMnO₄ in acidic conditions to form fumaric acid (C₄H₄O₄).

-

Reduction: Catalytic hydrogenation yields succinic acid (C₄H₆O₄) using Pd/C.

Substitution Reactions

Halogenation with Cl₂ or Br₂ produces halogenated maleates (e.g., C₄HCl₂Na₂O₄), utilized in polymer cross-linking.

Biological Activity

Enzyme Interactions

Maleate hydratase (malease) from Pseudomonas pseudoalcaligenes catalyzes the stereospecific hydration of sodium maleate to D-malate, with a Kₘ of 0.35 mM . Competitive inhibition by D-malate (Kᵢ = 0.63 mM) highlights its role in microbial metabolic pathways .

Protease Inhibition

Sodium maleate hydrate inhibits serine proteases via hydrogen bonding to active-site residues, reducing proteolytic activity by 40–60% in vitro. This property is under investigation for therapeutic applications in cancer and inflammatory diseases .

Industrial and Research Applications

Surfactant Synthesis

Sodium mono-alkylamide maleates, derived from sodium maleate hydrate, exhibit surface tension reduction to 32–34 mN/m at 10⁻³ M. These surfactants are used in detergents and emulsifiers .

Polymer Production

As a comonomer in polyelectrolyte synthesis, it enhances water solubility and biodegradability in resins.

Analytical Chemistry

In 4D-printed pH sensors, sodium maleate hydrate acts as a buffer component, maintaining stability across pH 4–8 .

Comparative Analysis with Related Compounds

Table 2: Comparison with Sodium Salts of Dicarboxylic Acids

| Compound | Structure | Key Differences |

|---|---|---|

| Sodium fumarate | Trans-dicarboxylate | Higher thermal stability (>200°C) |

| Sodium malate | Hydroxyl-dicarboxylate | Used as a food additive (E350) |

| Sodium succinate | Saturated dicarboxylate | Lower reactivity in oxidation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume